molecular formula C47H57ClF3N5O6S B12920065 2-(2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl)-5-((4-(hexadecylsulphonyl)phenyl)amino)-2,4-dihydro-4-((4-(2-phenoxyethoxy)phenyl)azo)-3H-pyrazol-3-one CAS No. 64485-21-8

2-(2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl)-5-((4-(hexadecylsulphonyl)phenyl)amino)-2,4-dihydro-4-((4-(2-phenoxyethoxy)phenyl)azo)-3H-pyrazol-3-one

Cat. No.: B12920065
CAS No.: 64485-21-8
M. Wt: 912.5 g/mol
InChI Key: QCTQTJNTOCQOJL-UHFFFAOYSA-N
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Description

2-(2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl)-5-((4-(hexadecylsulphonyl)phenyl)amino)-2,4-dihydro-4-((4-(2-phenoxyethoxy)phenyl)azo)-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, trifluoroethoxy, sulphonyl, and azo groups

Preparation Methods

The synthesis of 2-(2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl)-5-((4-(hexadecylsulphonyl)phenyl)amino)-2,4-dihydro-4-((4-(2-phenoxyethoxy)phenyl)azo)-3H-pyrazol-3-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of phenyl and pyrazol groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The azo group can be reduced to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and trifluoroethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups.

    Coupling Reactions: The azo group can be involved in coupling reactions with aromatic compounds to form azo dyes.

Scientific Research Applications

2-(2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl)-5-((4-(hexadecylsulphonyl)phenyl)amino)-2,4-dihydro-4-((4-(2-phenoxyethoxy)phenyl)azo)-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It can be used as a reagent in organic synthesis to create complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to form various types of bonds and interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl)-5-((4-(hexadecylsulphonyl)phenyl)amino)-2,4-dihydro-4-((4-(2-phenoxyethoxy)phenyl)azo)-3H-pyrazol-3-one stands out due to its unique combination of functional groups. Similar compounds include:

    2-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid: Shares the trifluoroethoxy and chloro groups but lacks the azo and sulphonyl groups.

    Acetamide, N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-: Contains the trifluoroethoxy and chloro groups but has an acetamide group instead of the pyrazol and azo groups.

Properties

CAS No.

64485-21-8

Molecular Formula

C47H57ClF3N5O6S

Molecular Weight

912.5 g/mol

IUPAC Name

2-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-5-(4-hexadecylsulfonylphenyl)imino-4-[[4-(2-phenoxyethoxy)phenyl]diazenyl]pyrazolidin-3-one

InChI

InChI=1S/C47H57ClF3N5O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-35-63(58,59)40-31-27-36(28-32-40)52-44-43(45(57)56(55-44)41-23-18-19-24-42(41)62-47(50,51)46(48)49)54-53-37-25-29-39(30-26-37)61-34-33-60-38-21-16-15-17-22-38/h15-19,21-32,43,46H,2-14,20,33-35H2,1H3,(H,52,55)

InChI Key

QCTQTJNTOCQOJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)N=C2C(C(=O)N(N2)C3=CC=CC=C3OC(C(F)Cl)(F)F)N=NC4=CC=C(C=C4)OCCOC5=CC=CC=C5

Origin of Product

United States

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